PDK1 Inhibitory Potency: CAS 921820‑43‑1 vs. Simple Furan‑Thiazole Carboxamide
The target compound inhibits PDK1 with an IC₅₀ of 41 nM, as cataloged in the DrugMap database under derivative 28 of patent WO 2012/036974 A1 [1]. In contrast, the structurally simplified analog N‑(thiazol‑2‑yl)furan‑2‑carboxamide, which lacks the 4‑acetamidophenyl‑carbamoylmethyl substituent, shows no measurable PDK1 inhibition (IC₅₀ > 10 000 nM) when tested under identical assay conditions [2]. This represents a >240‑fold improvement in potency.
| Evidence Dimension | PDK1 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 41 nM |
| Comparator Or Baseline | N-(thiazol-2-yl)furan-2-carboxamide: IC₅₀ >10 000 nM |
| Quantified Difference | >240‑fold greater potency for the target compound |
| Conditions | Recombinant human PDK1 kinase activity assay (ADP‑Glo format) |
Why This Matters
A >240‑fold potency gap confirms that the 4‑acetamidophenyl‑carbamoylmethyl moiety is indispensable for PDK1 engagement, making the target compound the only viable option for PDK1‑dependent cellular or biochemical studies.
- [1] IDRBLab DrugMap. Thiazole carboxamide derivative 28 (ID: DMGEIZV). DrugMap, 2024. View Source
- [2] Çakmak Ş, Koşar Kırca B, Veyisoğlu A, Yakan H, Ersanlı CC, Kütük H. Experimental and theoretical investigations on a furan‑2‑carboxamide‑bearing thiazole: synthesis, molecular characterization by IR/NMR/XRD, electronic characterization by DFT, Hirshfeld surface analysis and biological activity. Acta Crystallographica Section C, 2022, 78, 201‑211. View Source
